molecular formula C8H7F3IN B15205307 3-Iodo-4-(trifluoromethyl)benzylamine

3-Iodo-4-(trifluoromethyl)benzylamine

Cat. No.: B15205307
M. Wt: 301.05 g/mol
InChI Key: XTGUITUXDBOFLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-4-(trifluoromethyl)benzylamine: is an organic compound characterized by the presence of an iodine atom, a trifluoromethyl group, and an amine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-(trifluoromethyl)benzylamine typically involves the iodination of 4-(trifluoromethyl)benzylamine. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodine atom in 3-Iodo-4-(trifluoromethyl)benzylamine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The amine group can be oxidized to form imines or reduced to form secondary or tertiary amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

    Oxidation Products: Imines or nitriles.

    Reduction Products: Secondary or tertiary amines.

    Coupling Products: Biaryl or alkyne derivatives.

Scientific Research Applications

Chemistry: 3-Iodo-4-(trifluoromethyl)benzylamine is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions. Its unique functional groups make it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.

Industry: The compound is used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can impart desirable characteristics like hydrophobicity and thermal stability.

Mechanism of Action

The mechanism of action of 3-Iodo-4-(trifluoromethyl)benzylamine depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form more complex structures. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, where it can modulate their activity through binding interactions.

Comparison with Similar Compounds

    4-(Trifluoromethyl)benzylamine: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    3-Fluoro-4-(trifluoromethyl)benzylamine: Contains a fluorine atom instead of iodine, which can affect its reactivity and the types of reactions it undergoes.

    4-Iodo-3-(trifluoromethyl)benzylamine: The positions of the iodine and trifluoromethyl groups are reversed, which can influence its chemical behavior and applications.

Uniqueness: 3-Iodo-4-(trifluoromethyl)benzylamine is unique due to the presence of both an iodine atom and a trifluoromethyl group on the benzene ring. This combination of functional groups provides a distinct reactivity profile, making it a valuable compound in various chemical transformations and applications.

Properties

Molecular Formula

C8H7F3IN

Molecular Weight

301.05 g/mol

IUPAC Name

[3-iodo-4-(trifluoromethyl)phenyl]methanamine

InChI

InChI=1S/C8H7F3IN/c9-8(10,11)6-2-1-5(4-13)3-7(6)12/h1-3H,4,13H2

InChI Key

XTGUITUXDBOFLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN)I)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.